molecular formula C22H23NO6 B2377938 (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 858765-06-7

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2377938
CAS No.: 858765-06-7
M. Wt: 397.427
InChI Key: NQCYXAMEAOZOSD-JAIQZWGSSA-N
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Description

The compound (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate belongs to the aurone analog family, characterized by a benzofuran-3-one core substituted with a benzylidene moiety at position 2 and a diethylcarbamate group at position 4. The Z-configuration of the benzylidene group is critical for its biological activity, particularly in targeting cellular pathways such as microtubule dynamics .

Properties

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-16-9-10-17-19(13-16)29-20(21(17)24)11-14-7-8-15(26-3)12-18(14)27-4/h7-13H,5-6H2,1-4H3/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCYXAMEAOZOSD-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic organic compound that has garnered attention for its potential therapeutic applications. Its unique structure, characterized by a benzofuran moiety and methoxy substitutions, suggests a variety of biological activities. This article reviews the current understanding of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO6C_{19}H_{17}N_{O_6} with a molecular weight of approximately 355.3 g/mol. The structural features include:

  • Benzofuran moiety : Enhances biological interactions.
  • Methoxy groups : Positioned at the 2 and 4 locations on the benzylidene ring, which increase electron donation and reactivity.

Antioxidant Properties

Research indicates that compounds with aromatic structures can exhibit significant antioxidant activity. The presence of methoxy groups in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress. A study showed that derivatives with similar structures demonstrated potent antioxidant effects through various assays, including DPPH and ABTS radical scavenging tests.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar benzofuran structures have been reported to inhibit the growth of various bacteria and fungi. For instance, a related compound exhibited significant activity against Staphylococcus aureus and Escherichia coli in vitro.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways leading to the observed biological effects. Detailed studies on its binding affinity and selectivity are essential for understanding its pharmacodynamics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicityPotential cytotoxic effects on cancer cells

Case Studies

  • Antioxidant Study : In a comparative analysis, this compound was tested alongside other known antioxidants. The results indicated a higher efficacy in scavenging DPPH radicals compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound showed notable inhibition zones in agar diffusion assays, particularly against Gram-positive bacteria.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and similar analogs:

Compound Name / ID Core Structure Substituents at Position 2 (Benzylidene) Substituent at Position 6 Biological Target / Activity
Target Compound Benzofuran-3-one 2,4-Dimethoxyphenyl Diethylcarbamate Tubulin polymerization inhibition
Compound 9k Benzofuran-3-one 1-(4-Nitrophenyl)-3-(thiophen-2-yl)pyrazole Diethylcarbamate Not explicitly stated (likely anticancer)
Compound 7h Benzofuran-3-one 3-(Naphthalen-1-yl)-1-phenylpyrazole Diethylcarbamate Antiproliferative (cell line data)
Compound 5a Benzofuran-3-one 1-Ethyl-5-methoxyindole Acetonitrile-linked ether Colchicine-binding site on tubulin
Compound 167 Indolin-3-one 2,4-Dimethoxyphenyl Hydroxyl group Tyrosinase inhibition (antimelanogenic)

Key Observations :

  • Core Structure : While most analogs retain the benzofuran-3-one core, compound 167 (indolin-3-one) demonstrates that altering the core structure shifts biological targets (e.g., from tubulin to tyrosinase) .
  • Position 2 Substituents : The 2,4-dimethoxybenzylidene group in the target compound contrasts with pyrazole-based substituents (e.g., 9k, 7h) or indole moieties (e.g., 5a). Bulky groups like naphthalene (7h) may enhance steric hindrance, affecting binding kinetics .
  • Position 6 Functionalization : The diethylcarbamate group distinguishes the target compound from analogs with ethers (5a) or esters. Carbamates generally exhibit greater metabolic stability than esters, prolonging in vivo activity .

Spectral and Physicochemical Properties

Spectral data from analogs provide insights into structural influences:

Property Target Compound (Predicted) Compound 9d Compound 7h
IR C=O Stretch (cm⁻¹) ~1715 (benzofuran C=O) 1715, 1644 (dual C=O) 1715, 1644 (dual C=O)
¹H NMR (δ ppm) Diethyl groups: ~1.2–1.4 Aromatic protons: 8.81 (pyrazole) Aromatic protons: 8.22 (naphthalene)
Melting Point (°C) Not reported Not reported 209–211

Analysis :

  • The diethylcarbamate group in the target compound would produce characteristic triplet signals for ethyl groups in ¹H NMR (~1.2–1.4 ppm), absent in analogs like 5a or 165.

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